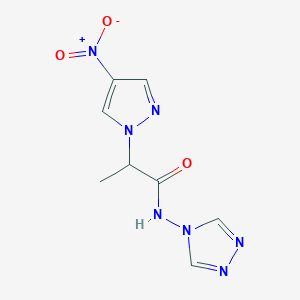
N-(2-fluorophenyl)-4-(2-pyridyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound that features a fluorophenyl group, a pyridyl group, and a thiazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling Reactions: The thiazole ring can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Fluorophenyl Group: The final step might involve the nucleophilic aromatic substitution of a fluorobenzene derivative with the intermediate product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridyl or thiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity through binding interactions. The pyridyl and thiazolyl groups could play a crucial role in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE: can be compared with other compounds containing fluorophenyl, pyridyl, and thiazolyl groups.
N-(2-CHLOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE: Similar structure but with a chlorine atom instead of fluorine.
N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-IMIDAZOL-2-YL]AMINE: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
The presence of the fluorine atom in N-(2-FLUOROPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Properties
Molecular Formula |
C14H10FN3S |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-10-5-1-2-6-11(10)17-14-18-13(9-19-14)12-7-3-4-8-16-12/h1-9H,(H,17,18) |
InChI Key |
VVSAPVJXTYIRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)
methanone](/img/structure/B11073783.png)

![3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11073794.png)
![5-(3-Chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11073799.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11073803.png)
![ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073819.png)

![3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11073821.png)

![4-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}butanoic acid](/img/structure/B11073832.png)
![5-[(3-Methoxyanilino)methyl]quinolin-8-ol](/img/structure/B11073838.png)
